molecular formula C9H11FN2O2 B7937391 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide

Cat. No.: B7937391
M. Wt: 198.19 g/mol
InChI Key: SSWQNZXMAHNMMS-UHFFFAOYSA-N
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Description

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H11FN2O2 It is a derivative of benzamide, featuring an amino group at the 3-position, a fluorine atom at the 5-position, and a hydroxyethyl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide typically involves multiple steps. One common method starts with the nitration of 3-fluorobenzoic acid to introduce a nitro group at the 5-position. The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions. The resulting 3-amino-5-fluorobenzoic acid is then reacted with 2-hydroxyethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired benzamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, as well as automated systems for coupling reactions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: 3-amino-5-fluoro-N-(2-carboxyethyl)benzamide.

    Reduction: 3-amino-5-fluoro-N-(2-aminoethyl)benzamide.

    Substitution: 3-amino-5-methoxy-N-(2-hydroxyethyl)benzamide.

Scientific Research Applications

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The hydroxyethyl group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The amino group may participate in electrostatic interactions with negatively charged residues.

Comparison with Similar Compounds

Similar Compounds

    3-amino-5-fluorobenzamide: Lacks the hydroxyethyl group, which may reduce its binding affinity in certain applications.

    3-amino-4-fluoro-N-(2-hydroxyethyl)benzamide: The fluorine atom is at a different position, potentially altering its chemical reactivity and biological activity.

    3-amino-5-chloro-N-(2-hydroxyethyl)benzamide: Chlorine replaces fluorine, which may affect its pharmacokinetic properties.

Uniqueness

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and binding affinity, while the hydroxyethyl group increases its solubility and potential for hydrogen bonding.

Properties

IUPAC Name

3-amino-5-fluoro-N-(2-hydroxyethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O2/c10-7-3-6(4-8(11)5-7)9(14)12-1-2-13/h3-5,13H,1-2,11H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWQNZXMAHNMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)F)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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